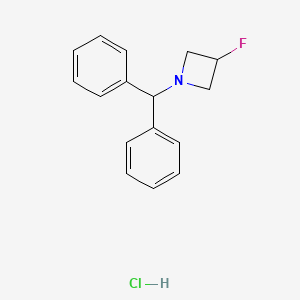

1-Benzhydryl-3-fluoro-azetidine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of starting materials such as epichlorohydrin and benzhydrylamine, as mentioned in the synthesis of 1,3,3-trinitroazetidine (TNAZ) . The process includes the formation of N-sulfonyl-3-(hydroxyimino)azetidines as intermediates, which is an improvement over previous methods that required diazo intermediates or had low yields . Another paper describes the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through imination, alkylation, and hydrolysis, confirming the structure and stereochemistry through X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 1-Benzhydryl-3-fluoro-azetidine hydrochloride by incorporating a fluorination step at the appropriate stage.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their chemical reactivity and biological activity. The stereochemistry of azetidinols, for instance, was confirmed to have cis substituents at C-2 and C-4 positions . Although the exact structure of 1-Benzhydryl-3-fluoro-azetidine hydrochloride is not provided, it can be inferred that the presence of a fluorine atom would influence its reactivity and possibly its stereochemistry.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. The papers do not provide specific reactions for 1-Benzhydryl-3-fluoro-azetidine hydrochloride, but the synthesis of related compounds involves reactions such as ring-opening, cyclization, substitution, and reduction . These reactions are fundamental in the synthesis of azetidine derivatives and could be relevant for the synthesis and further chemical manipulation of 1-Benzhydryl-3-fluoro-azetidine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. While the papers do not discuss the properties of 1-Benzhydryl-3-fluoro-azetidine hydrochloride specifically, they do provide insights into the properties of similar compounds. For example, the azetidine derivatives synthesized in these studies were characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques are essential for confirming the identity and purity of the synthesized compounds and could be used to analyze the properties of 1-Benzhydryl-3-fluoro-azetidine hydrochloride.

Aplicaciones Científicas De Investigación

Dopaminergic Antagonism

1-Benzhydryl-3-fluoro-azetidine hydrochloride derivatives have been evaluated for their potency as dopaminergic antagonists. Specifically, derivatives substituted at the 3-position with an amide moiety, including modifications to the phenyl moiety of the amide at the 2, 3, or 4-position, showed affinity for D2 and D4 receptors. The most potent D2 and D4 antagonists were identified as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively (Metkar, Bhatia, & Desai, 2013).

Spectroscopic Characterization

The spectroscopic characterization of azetidine derivatives, including those with substituents like hydroxyl, fluoro, methoxy, and benzhydryl, affects IR absorption and NMR frequencies. This study highlighted the impact of various substituents on the carbonyl group's absorption and provided insights into the use of (13)C NMR, 2D NMR, and mass spectroscopy for characterizing complex azetidin-2-ones (Singh & Pheko, 2008).

Agonist Discovery for S1P Receptors

In drug discovery research, a compound structurally similar to 1-Benzhydryl-3-fluoro-azetidine, namely 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was identified as a potent S1P1 agonist with minimal activity at S1P3. This agonist demonstrated significant effects in reducing blood lymphocyte counts and attenuating hypersensitivity responses (Lanman et al., 2011).

Synthesis and Stereochemistry

Studies have explored the synthesis and stereochemistry of various 1-Benzhydryl-3-fluoro-azetidine derivatives, such as 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. These studies provide valuable insights into the structural and stereochemical properties of these compounds, contributing to our understanding of their potential applications in various fields (Salgado et al., 2002).

Antibacterial Applications

Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, which include structures similar to 1-Benzhydryl-3-fluoro-azetidine, have been used in synthesizing new fluoroquinolones. Some of these novel fluoroquinolones exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones (Ikee et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzhydryl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXAILYGDPCVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660039 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-fluoro-azetidine hydrochloride | |

CAS RN |

869488-99-3 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)